An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of Pinacidil (CAS 85371-64-8)
An In-depth Technical Guide to the Chemical Properties and Pharmacological Profile of Pinacidil (CAS 85371-64-8)
This guide offers a comprehensive technical overview of Pinacidil, a cyanoguanidine derivative recognized for its potent activity as a potassium channel opener.[1] Developed as a novel antihypertensive agent, Pinacidil's unique mechanism of action set it apart from other vasodilators at the time of its introduction.[2][3] This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on its chemical properties, synthesis, pharmacology, and relevant experimental protocols.
Core Chemical and Physical Identity
Pinacidil is chemically known as N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine.[4] It is often supplied as a monohydrate, which is important to consider for experimental purposes.[5] The compound is a white to beige crystalline solid.[6]
| Property | Value | Source(s) |
| CAS Number | 85371-64-8 (Monohydrate); 60560-33-0 (Anhydrous) | [4] |
| IUPAC Name | N-cyano-N'-pyridin-4-yl-N''-(1,2,2-trimethylpropyl)guanidine | [4] |
| Chemical Formula | C13H19N5 · H2O (Monohydrate) | [5] |
| Molar Mass | 263.34 g/mol (Monohydrate) | [5] |
| Appearance | White to beige powder/crystalline solid | [7] |
| Melting Point | 164-165 °C | [6][7][8] |
| Solubility | DMSO: ~10-25 mg/mL[5][9][10]Ethanol: ~14-50 mg/mL[6][9][11]Water: Insoluble or sparingly soluble[9][11] | |
| Stability & Storage | Stable for at least one year as supplied. Stock solutions in DMSO or ethanol can be stored at -20°C for up to two months. Store in a sealed, protected environment, avoiding moisture. | [6][11][12] |
Synthesis and Characterization
The synthesis of Pinacidil involves a multi-step process.[4] A common synthetic route starts with the condensation of 4-isothiocyanotopyridine and 3,3-dimethyl-2-butanamine to form a thiourea intermediate.[4] This intermediate is then treated with triphenylphosphine, carbon tetrachloride, and triethylamine to yield an unsymmetrical carbodiimide. The final step is the addition of cyanamide to afford Pinacidil.[4]
Caption: Chemical synthesis pathway of Pinacidil.
For quality control and characterization, analytical methods such as High-Performance Liquid Chromatography (HPLC) are routinely used to determine the purity of Pinacidil.[13][14] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm its chemical structure. Standard reference materials for Pinacidil are available for quantitative and qualitative research applications.[15]
Pharmacology and Mechanism of Action
Pinacidil is a potent activator of ATP-sensitive potassium (KATP) channels.[1][16][17] This activity is the cornerstone of its therapeutic effect as an antihypertensive agent.[2][18] By opening these channels in vascular smooth muscle cells, Pinacidil causes potassium efflux, leading to hyperpolarization of the cell membrane.[2][19] This hyperpolarization inhibits the influx of extracellular calcium through voltage-gated calcium channels, resulting in a net reduction of intracellular calcium concentration.[1][2] The decrease in intracellular calcium leads to the relaxation of vascular smooth muscle, causing peripheral vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[1][2][4]
Caption: Signaling pathway of Pinacidil in vascular smooth muscle cells.
Pinacidil is well-absorbed after oral administration.[3] It is primarily eliminated through hepatic metabolism, with the main metabolite being pinacidil-N-oxide.[3] The peak plasma concentration and the area under the concentration-time curve (AUC) are proportional to the administered dose.[20] Factors such as age, race, smoking, and co-administration of certain drugs like hydrochlorothiazide can influence the clearance of Pinacidil.[20]
Key Experimental Protocols
This protocol is fundamental for assessing the vasodilatory properties of Pinacidil on isolated blood vessels.
Caption: Workflow for an in vitro vasorelaxation assay.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate arterial segments (e.g., thoracic aorta from rats or human radial artery) and cut them into rings of 2-4 mm in length.[16][21]
-
Mounting: Suspend the arterial rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2.[21]
-
Equilibration and Pre-contraction: Allow the tissues to equilibrate under a resting tension for a specified period. Induce a stable contraction using a vasoconstrictor agent like phenylephrine or a high concentration of potassium chloride (KCl).[16][21]
-
Drug Administration: Once a stable contraction is achieved, add Pinacidil to the organ bath in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration.[16]
-
Data Acquisition: Record the changes in isometric tension using a force transducer connected to a data acquisition system.
-
Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the concentration-response curve and calculate the IC50 value, which is the concentration of Pinacidil required to produce 50% of the maximal relaxation.[5][14]
This assay can be adapted to investigate the involvement of specific ion channels by pre-incubating the tissues with channel blockers, such as glibenclamide (a KATP channel blocker), before adding Pinacidil.[21][22]
To directly measure the effect of Pinacidil on KATP channels, whole-cell patch-clamp techniques are employed on isolated vascular smooth muscle cells or cardiac myocytes.[22][23] These studies have demonstrated that Pinacidil increases K+ conductance, and this effect can be reversed by KATP channel blockers like glyburide.[23] The activation of KATP channels by Pinacidil has also been shown to be dependent on intracellular ATP concentration and temperature.[23]
Safety and Handling
Pinacidil is classified as harmful if swallowed and causes skin and serious eye irritation.[10][24] It may also cause respiratory irritation.[10][24]
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Irritation | 2 |
| Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (e.g., N95).
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[10] If on skin, wash with plenty of water. If swallowed, seek medical advice.[7]
-
Storage: Store at room temperature or as recommended (-20°C for long-term storage of the solid).[6][11][14] Keep the container tightly sealed.
Conclusion
Pinacidil remains a significant pharmacological tool for studying ATP-sensitive potassium channels. Its well-defined mechanism of action as a KATP channel opener provides a clear basis for its vasodilatory and antihypertensive effects. The information and protocols outlined in this guide offer a solid foundation for researchers and drug development professionals working with Pinacidil or exploring the therapeutic potential of potassium channel modulation.
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Bray, K. M., Newgreen, D. T., Small, R. C., Southerton, J. S., Taylor, S. G., Weir, S. W., & Weston, A. H. (1987). The potassium channel opening action of pinacidil; studies using biochemical, ion flux and microelectrode techniques. British journal of pharmacology, 91(2), 421–429.
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Goldberg, M. R. (1988). Clinical pharmacology of pinacidil, a prototype for drugs that affect potassium channels. Journal of cardiovascular pharmacology, 12 Suppl 2, S41–S47.
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Nakayama, K., Fan, Z., & Bril, A. (1990). Pinacidil opens ATP-dependent K+ channels in cardiac myocytes in an ATP- and temperature-dependent manner. Journal of cardiovascular pharmacology, 15(3), 510–514.
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Davis-Taber, R. A., Coghlan, M. J., Molinari, E. J., & Gopalakrishnan, M. (1995). Synthesis of and radioligand binding studies with a tritiated pinacidil analogue: receptor interactions of structurally different classes of potassium channel openers and blockers. Journal of medicinal chemistry, 38(18), 3504–3512.
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MedChemExpress. Pinacidil monohydrate (P-1134 monohydrate) | Potassium Channel Activator.
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Valenti, M., & Benvenuti, C. (1998). Pharmacodynamics and pharmacokinetics of pinacidil after a single dose of a new slow release tablet in healthy volunteers. Arzneimittel-Forschung, 48(8), 803–808.
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Prostran, M., Prostran, M., Zivkovic, V., Vujic, T., Todorovic, Z., & Stojanovic, R. (2007). Potassium channel opener pinacidil induces relaxation of the isolated human radial artery. Journal of pharmacological sciences, 104(2), 160–167.
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Cook, C. S., Ruben, A., & Sorkin, E. M. (1992). Clinical pharmacokinetics of pinacidil, a potassium channel opener, in hypertension. Clinical pharmacokinetics, 22(3), 169–178.
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Gong, B. J., Im, H., & Rhee, S. W. (2000). Pinacidil suppresses contractility and preserves energy but glibenclamide has no effect during muscle fatigue. American journal of physiology. Regulatory, integrative and comparative physiology, 279(5), R1661–R1669.
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